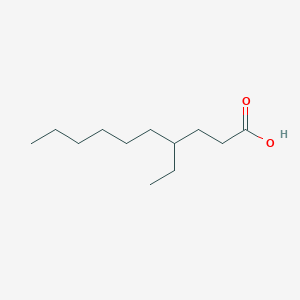

4-Ethyldecanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Ethyldecanoic acid is a useful research compound. Its molecular formula is C12H24O2 and its molecular weight is 200.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Claisen Rearrangement Route

This method involves a multi-step process starting from hexanal:

-

Mannich Reaction : Hexanal reacts with formaldehyde and dimethylammonium chloride to form 2-methylenehexanal (88% yield) .

-

Reduction : Sodium borohydride reduces the aldehyde to allylic alcohol (90% yield) .

-

Claisen Rearrangement : Heating with triethyl orthoacetate and propionic acid elongates the carbon chain to ethyl 4-methyleneoctanoate (76% yield) .

-

Hydrogenation : Palladium-catalyzed hydrogenation converts the ester to ethyl 4-methyloctanoate (92% yield) .

-

Saponification : Potassium hydroxide hydrolyzes the ester to 4-methyloctanoic acid (99% purity) .

Lipase-Mediated Esterification

Ethanol enhances the enantioselectivity of lipase-catalyzed esterification of racemic 4-methyloctanoic acid . Key findings:

Baeyer–Villiger Oxidation

(±)-4-Methyloctanoic acid serves as a precursor for chemo-enzymatic synthesis of lactones:

-

Reaction Conditions : 30% H₂O₂, 18°C, and CALB lipase achieve 96% enantiomeric excess (ee) of (R)-4-methylcaprolactone .

Metabolism in Bacteria

Sulfate-reducing bacteria metabolize alkanes via fumarate addition, yielding 4-methyloctanoic acid as a key intermediate :

-

Pathway : Hexane → hexylsuccinic acid → decarboxylation → 4-methyloctanoic acid (confirmed by ¹³C-NMR) .

-

Isotopic Labeling : 1-¹³C-labeled hexane shows carbon skeleton rearrangement during decarboxylation .

Gas-Phase Chemical Ionization

-

Reagent Ions : H₃O⁺, NO⁺, and O₂⁺ produce distinct product ions (e.g., m/z 331 for H₃O⁺) .

-

Kinetics : Collisional rate constants (~10⁻⁹ cm³ molecule⁻¹ s⁻¹) confirm ion-molecule reactions .

Data Table: Key Reaction Yields and Conditions

Research Highlights

-

Stereochemistry : Racemic acid resolves via enzymatic methods .

-

Industrial Scalability : Patent methods achieve >99% purity for bulk production .

-

Biological Relevance : Metabolite in anaerobic alkane degradation pathways .

This compound’s unique structure enables diverse applications, from pheromone synthesis to enzymatic catalysis, supported by robust experimental data.

特性

CAS番号 |

25234-31-5 |

|---|---|

分子式 |

C12H24O2 |

分子量 |

200.32 g/mol |

IUPAC名 |

4-ethyldecanoic acid |

InChI |

InChI=1S/C12H24O2/c1-3-5-6-7-8-11(4-2)9-10-12(13)14/h11H,3-10H2,1-2H3,(H,13,14) |

InChIキー |

OKOWVWPQZJVLTC-UHFFFAOYSA-N |

SMILES |

CCCCCCC(CC)CCC(=O)O |

正規SMILES |

CCCCCCC(CC)CCC(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。